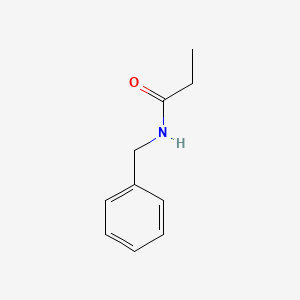

N-Benzylpropanamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAETKJDHAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145428 | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-12-7 | |

| Record name | N-Benzylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzylpropanamide and Its Diverse Derivatives

Direct Synthesis Approaches for N-Benzylpropanamide Core Structure

The fundamental this compound scaffold can be constructed through several reliable synthetic methods. The most common of these are amidation reactions and, to a lesser extent, amine exchange reactions.

Amidation Reactions for Propanamide Formation

Amidation is a cornerstone of organic synthesis and the most direct route to forming the this compound core. This typically involves the reaction of a propanoic acid derivative with benzylamine (B48309). To facilitate this transformation, the carboxylic acid is often activated.

One common approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride . For instance, hydrocinnamic acid can be treated with oxalyl chloride to form the corresponding acid chloride, which then readily reacts with benzylamine to yield N-benzyl-3-phenylpropanamide. walisongo.ac.id In this specific method, two equivalents of benzylamine are used, with one acting as a nucleophile and the other as a base to neutralize the hydrochloric acid byproduct. walisongo.ac.id

Alternatively, coupling reagents can be employed to mediate the direct reaction between a carboxylic acid and an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used. researchgate.net More modern and efficient coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitates the formation of the amide bond under mild conditions. walisongo.ac.id

A greener approach to amidation involves the use of boric acid as a catalyst. This method promotes the condensation of a carboxylic acid and an amine at elevated temperatures, with the removal of water, often using a Dean-Stark apparatus. walisongo.ac.id This catalytic approach avoids the generation of stoichiometric byproducts associated with many coupling reagents. walisongo.ac.id

Oxidative amidation presents another pathway. In this method, an aldehyde can be reacted with an amine in the presence of an oxidant. For example, various aldehydes can be coupled with amines using catalysts like copper sulfate (B86663) or copper(I) oxide with tert-butyl hydroperoxide as the oxidant. organic-chemistry.org

The following table summarizes various amidation reaction conditions for the synthesis of amide bonds, which can be applied to the formation of this compound.

| Reactants | Reagents/Catalyst | Conditions | Product Yield | Reference |

| Hydrocinnamic acid, Benzylamine | 1. Oxalyl chloride, DMF (cat.) 2. Benzylamine | Dichloromethane | - | walisongo.ac.id |

| Hydrocinnamic acid, Benzylamine | HATU, DIPEA | Dichloromethane | - | walisongo.ac.id |

| Hydrocinnamic acid, Benzylamine | Boric acid | Toluene (B28343), reflux (Dean-Stark) | - | walisongo.ac.id |

| Aldehydes, Amines | Copper sulfate, tert-butyl hydroperoxide | - | Good | organic-chemistry.org |

Amine Exchange Reactions in this compound Synthesis

Amine exchange, or transamidation, offers an alternative route to this compound, particularly for creating derivatives. This reaction involves the displacement of an amine from an existing amide by another amine. The reactivity of the starting amide can be enhanced by attaching an activating group to the amide nitrogen. For example, N-Cbz (carboxybenzyl) protected amides can undergo transamidation with various amines, including benzylamine, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net This method is advantageous for its mild reaction conditions, often proceeding at room temperature. researchgate.net

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the development of new therapeutic agents. By systematically modifying its structure, chemists can fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Rational Design Principles for Structural Modification

Rational drug design plays a crucial role in the development of this compound derivatives. cardiff.ac.uk This process often begins with a lead compound and utilizes computational and structural biology techniques to guide the design of new analogues with improved properties. cardiff.ac.ukub.edu

A key principle is the concept of a scaffold , which can be either functional or structural. A functional scaffold contains the essential interacting elements for biological activity, while a structural scaffold provides the framework for orienting key functional groups. wiley-vch.de In the context of this compound, the core structure acts as a scaffold that can be decorated with various substituents to enhance interactions with a biological target. ontosight.ainih.gov

For instance, in the design of selective androgen receptor modulators (SARMs), the propanamide scaffold has been modified to include a pentafluorosulfanyl (SF5) group as a bioisostere for the trifluoromethyl (CF3) group. nih.govresearchgate.net This modification is intended to alter the electronic properties and metabolic stability of the molecule. nih.gov

The development of anticonvulsant agents has also benefited from the rational design of this compound derivatives. By combining structural features of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide (B1674222), hybrid molecules based on the N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide scaffold have been created. researchgate.net

Introduction of Diverse Functional Moieties onto the Propanamide Scaffold

A wide array of functional groups can be introduced onto the this compound scaffold to modulate its properties. These modifications can be made to the benzyl (B1604629) ring, the propanamide backbone, or the amide nitrogen.

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group is a common site for modification. Introducing electron-withdrawing or electron-donating groups can influence the molecule's electronic distribution and binding interactions.

Modification of the Propanamide Chain: The propanamide portion of the molecule can be functionalized with various groups to alter its polarity, rigidity, and ability to form hydrogen bonds. For example, the introduction of a 2-(2,5-dioxopyrrolidin-1-yl) moiety has been explored in the development of anticonvulsant drugs. researchgate.netacs.org In another example, a hydroxyl group can be introduced, as seen in the synthesis of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, an intermediate for other complex molecules. vulcanchem.com

Fluorination: The incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The synthesis of aryl propionamide (B166681) scaffolds containing an SF5 moiety has been reported as a strategy for developing new SARMs. nih.govresearchgate.net

The following table provides examples of functionalized this compound derivatives and their intended applications.

| Derivative | Functional Moiety | Intended Application | Reference |

| 3-azido-N-benzylpropanamide | Azide (B81097) group | Intermediate for lacosamide synthesis | vulcanchem.com |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | 2,5-dioxopyrrolidin-1-yl group | Anticonvulsant | acs.org |

| Aryl propionamide with SF5 group | Pentafluorosulfanyl (SF5) group | Selective Androgen Receptor Modulator (SARM) | nih.govresearchgate.net |

Stereoselective Synthesis of this compound Enantiomers

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the stereoselective synthesis of this compound enantiomers is of paramount importance.

Asymmetric synthesis strategies are employed to produce a single, desired enantiomer. acs.org This can be achieved through several approaches:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereochemistry into the final product. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the substrate to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: Chiral catalysts, including enzymes or metal complexes with chiral ligands, can be used to favor the formation of one enantiomer over the other.

In the context of this compound derivatives, asymmetric synthesis has been used to obtain specific R- and S-enantiomers for pharmacological evaluation. acs.org For example, the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a potent antiseizure agent, was achieved through an asymmetric synthetic procedure. acs.org This allows for a detailed investigation of the structure-activity relationship and the identification of the more active enantiomer. researchgate.netacs.org The stereocontrolled synthesis of related structures, such as 1-substituted homotropanones, has been accomplished using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com

The ability to synthesize specific enantiomers is crucial for developing safer and more effective drugs based on the this compound scaffold.

Molecular Hybridization Strategies in Derivative Construction

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.netmdpi.com This approach aims to create hybrid compounds with enhanced affinity for multiple targets, potentially leading to improved efficacy and reduced drug resistance. researchgate.netmdpi.com

In the context of this compound derivatives, molecular hybridization has been employed to synthesize novel compounds with a range of potential therapeutic activities. researchgate.netresearchgate.net This strategy often involves linking the this compound scaffold with other known bioactive moieties. For instance, researchers have designed and synthesized hybrid molecules that join the chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. researchgate.net The resulting N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have demonstrated broad-spectrum anticonvulsant activity in preclinical studies. researchgate.netresearchgate.net

The design of these hybrid molecules is often guided by a ligand-based approach, where the structural features of known active compounds are combined to create new chemical entities. researchgate.net The synthesis of these hybrids typically involves standard peptide coupling reactions. For example, 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid can be coupled with various substituted benzylamines using a coupling reagent like N,N'-carbonyldiimidazole (CDI) to yield the desired this compound derivatives. researchgate.net

Another example involves the hybridization of a benzimidazole (B57391) scaffold with a pyridine (B92270) ring through different linkers to create compounds with potential antimicrobial activity. This highlights the versatility of the molecular hybridization approach in generating diverse chemical structures based on the this compound core.

The following table provides examples of molecular hybridization strategies for this compound derivatives:

| Hybrid Strategy | Starting Materials | Resulting Derivative Class | Potential Application |

| Combination of ethosuximide, levetiracetam, and lacosamide fragments. researchgate.netresearchgate.net | 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid, substituted benzylamines. researchgate.net | N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides. researchgate.net | Anticonvulsant. researchgate.netresearchgate.net |

| Hybridization of benzimidazole and pyridine scaffolds. | Benzimidazole derivatives, pyridine derivatives. | Benzimidazole-pyridine hybrids. | Antimicrobial. |

| Combination of quinoline, indole, and rhodanine (B49660) scaffolds. mdpi.com | Quinoline, indole, and rhodanine building blocks. mdpi.com | Quinoline-indole-rhodanine hybrids. mdpi.com | Antiviral. mdpi.com |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules like this compound and its derivatives. Both transition metal catalysis and biocatalysis have been explored for this purpose.

Transition metals, particularly palladium, are powerful catalysts for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of amides like this compound. organic-chemistry.orgfrontiersin.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient route to N-aryl and N-alkyl amides. organic-chemistry.org

While direct palladium-catalyzed synthesis of this compound from benzylamine and a propanoyl source is a feasible approach, much of the research has focused on the synthesis of more complex derivatives. For instance, palladium catalysts have been used in the synthesis of N-aryl carbamates through the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This methodology can be adapted for the synthesis of various N-substituted amides.

Palladium-catalyzed reactions are also instrumental in constructing precursors for this compound derivatives. For example, tandem N-arylation/carboamination reactions catalyzed by palladium have been used to synthesize N-aryl-2-benzyl pyrrolidines, which can be further functionalized. nih.gov These reactions often require careful selection of ligands to achieve high efficiency and selectivity. nih.gov The use of ligands like BINAP and 2-di-tert-butylphosphinobiphenyl has been shown to be effective in the palladium-catalyzed monoarylation of primary aliphatic amines. nih.gov

The development of transition-metal-catalyzed reactions continues to be an active area of research, with the aim of creating more efficient, selective, and sustainable synthetic methods. frontiersin.org

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comeuropa.eu Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high enantio-, regio-, and chemoselectivity. mdpi.com

For the synthesis of amides like this compound, several enzymatic approaches have been investigated. Lipases, such as Candida antarctica lipase (B570770) B (CalB), are robust and versatile enzymes that can catalyze the amidation of esters or acids with amines. europa.eu This enzymatic approach can be performed in bulk or with minimal solvent, aligning with the principles of green chemistry. europa.eu

Nitrile hydratases are another class of enzymes that can be used for amide synthesis. mdpi.com These enzymes catalyze the hydration of nitriles to the corresponding amides. For example, the nitrile hydratase from Rhodococcus R312 has been used in a biphasic system with an ionic liquid to produce 3-cyanobenzamide (B1293667) from 1,3-dicyanobenzene. mdpi.com This demonstrates the potential for combining biocatalysis with novel reaction media to improve process efficiency.

Furthermore, ATP-dependent CoA ligases (CLs) and N-acetyltransferases (NATs) can be used in a cascade reaction to form amide bonds. mdpi.com This approach mimics nature's way of creating amides and avoids the use of chemical activating reagents. mdpi.com

The following table summarizes some biocatalytic approaches for amide synthesis:

| Enzyme Class | Reaction Type | Advantages | Example Application |

| Lipases (e.g., CalB). europa.eu | Amidation of esters/acids. europa.eu | Robust, versatile, minimal solvent. europa.eu | Synthesis of functional poly(ester-amide)s. europa.eu |

| Nitrile Hydratases. mdpi.com | Hydration of nitriles. mdpi.com | High selectivity. mdpi.com | Production of 3-cyanobenzamide. mdpi.com |

| CoA Ligases & N-acetyltransferases. mdpi.com | Amide bond formation from carboxylic acids and amines. mdpi.com | Avoids chemical activating reagents. mdpi.com | Synthesis of a key intermediate for losmapimod. mdpi.com |

Transition Metal Catalysis (e.g., Palladium-Catalyzed Transformations)

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, including this compound and its derivatives. ijnc.irjocpr.com The goal is to develop more sustainable and environmentally friendly processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.com

Several green chemistry approaches are relevant to the synthesis of this compound. The use of biocatalysts, as discussed in the previous section, is a prime example of a green synthetic method. europa.eu Enzymatic reactions often proceed under mild conditions, reduce the need for protecting groups, and generate less waste compared to conventional chemical methods. europa.eu

The choice of solvent is another critical aspect of green chemistry. jocpr.com Traditional organic solvents are often volatile, toxic, and flammable. jocpr.com Researchers are exploring the use of greener alternatives such as water, supercritical CO2, and ionic liquids for amide synthesis. mdpi.comjocpr.com For instance, the use of water as a solvent in a Diels-Alder reaction has been shown to be a greener alternative to using benzene.

Microwave-assisted synthesis is another green technique that can be applied to the synthesis of this compound derivatives. lookchem.com Microwave heating can significantly reduce reaction times and improve yields, leading to more efficient processes.

Furthermore, the principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are central to green chemistry. Catalytic methods, particularly those involving transition metals and enzymes, are inherently more atom-economical than stoichiometric reactions.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to the greenness of a process by reducing the need for purification of intermediates and minimizing solvent usage. nih.gov The palladium-catalyzed tandem N-arylation/carboamination for the synthesis of N-aryl-2-benzylpyrrolidines is an example of such a strategy. nih.gov

Reaction Mechanisms and Reactivity Profiles of N Benzylpropanamide

Mechanistic Studies of Amide Bond Formation and Cleavage

The amide bond is the central functional group in N-Benzylpropanamide, and its formation and cleavage are fundamental reactions. The formation typically proceeds via nucleophilic acyl substitution, where benzylamine (B48309) acts as the nucleophile attacking an activated propanoyl derivative. Common methods involve the activation of propanoic acid using coupling agents or conversion to a more reactive species like propanoyl chloride. vulcanchem.com

The cleavage of the amide bond, a thermodynamically favorable but kinetically slow process, is generally achieved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of benzylamine to yield propanoic acid.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the benzylamide anion (a poor leaving group) which subsequently abstracts a proton from the newly formed carboxylic acid.

Metal complexes can also mediate the hydrolysis of amide bonds. For instance, palladium complexes have been shown to coordinate with the amide group, facilitating the internal attack by water and promoting cleavage under specific pH conditions. nih.gov

| Reaction Type | Key Mechanistic Steps | Resulting Products |

| Amide Formation | 1. Activation of carboxylic acid (e.g., to acyl chloride). 2. Nucleophilic attack by benzylamine. 3. Elimination of leaving group (e.g., HCl). | This compound |

| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of benzylamine. | Propanoic acid, Benzylammonium ion |

| Basic Hydrolysis | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of benzylamide anion. | Propanoate, Benzylamine |

Transformations Involving the N-Benzyl Moiety

The N-benzyl group is not merely a passive substituent; it is a reactive site that can undergo specific transformations, primarily deprotection and oxidation.

The N-benzyl group is frequently employed as a protecting group for amines in organic synthesis, and its removal is a key reaction. The most common method for debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com The mechanism involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like formic acid). commonorganicchemistry.comorganic-chemistry.org

The reaction proceeds on the surface of the palladium catalyst. The π-system of the benzyl (B1604629) group's phenyl ring adsorbs onto the catalyst surface. The C-N bond is reductively cleaved, and the resulting fragments are saturated by hydrogen atoms supplied by the catalyst, yielding propionamide (B166681) and toluene (B28343). total-synthesis.com This method is valued for its mild conditions and high efficiency. commonorganicchemistry.comorganic-chemistry.org Acetic acid can sometimes be used to facilitate this N-benzyl deprotection. nih.gov

| Deprotection Method | Reagents | Products | Key Feature |

| Catalytic Hydrogenolysis | H₂, Pd/C | Propionamide, Toluene | Mild conditions, high efficiency cleavage of the C-N bond. commonorganicchemistry.comcommonorganicchemistry.com |

| Transfer Hydrogenation | Formic Acid, Pd/C | Propionamide, Toluene | Avoids the use of gaseous hydrogen. organic-chemistry.org |

The benzyl group is susceptible to oxidation, particularly at the benzylic carbon, due to the stabilization of radical or cationic intermediates by the adjacent phenyl ring. Oxidative degradation can be initiated by various reagents or conditions, including ionizing radiation. mdpi.comresearchgate.net

Studies involving the γ-irradiation of related compounds have shown that this compound can be a degradation product itself. spandidos-publications.comresearchgate.net Conversely, under specific oxidative conditions, this compound can be further transformed. The oxidation of the benzylic methylene (B1212753) group can lead to the formation of N-benzoylpropanamide, and further degradation could cleave the C-N bond to yield benzoic acid and propionamide.

A study on the degradation of nialamide (B1662786) via γ-radiation identified several related compounds, highlighting potential transformation pathways. spandidos-publications.com

| Compound Formed from Nialamide Irradiation | Potential Relevance to this compound Degradation | Reference |

| This compound (Compound 6) | Indicates cleavage of the original molecule to form the title compound. | spandidos-publications.com |

| 3-hydroxy-N-benzylpropanamide (Compound 5) | Suggests oxidation can occur on the propanamide backbone. | spandidos-publications.com |

| Isonicotinamide (Compound 7) | Demonstrates cleavage of the this compound structure is possible. | spandidos-publications.com |

Hydrogenolysis and Deprotection Mechanisms

Electrophilic and Nucleophilic Reactivity of the Propanamide Backbone

The propanamide backbone possesses distinct sites for both electrophilic and nucleophilic interactions.

Electrophilic Character: The carbonyl carbon of the amide group is the primary electrophilic center. pressbooks.pub Due to the polarization of the C=O bond, this carbon carries a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity is fundamental to the amide bond cleavage reactions discussed previously.

The α-carbon (the carbon adjacent to the carbonyl group) can also exhibit reactivity. Under strongly basic conditions, it can be deprotonated to form an enolate, which is a potent carbon nucleophile, although this is less common for amides compared to ketones or esters.

| Site on Propanamide Backbone | Reactivity | Explanation |

| Carbonyl Carbon | Electrophilic | Partial positive charge due to polarization of the C=O bond; site of nucleophilic attack. masterorganicchemistry.com |

| Carbonyl Oxygen | Nucleophilic / Basic | Lone pairs can accept a proton or coordinate to a Lewis acid. |

| Amide Nitrogen | Weakly Nucleophilic | Lone pair is delocalized by resonance into the carbonyl group, reducing its availability. libretexts.org |

| α-Carbon | Potentially Acidic | Can be deprotonated under strong basic conditions to form a nucleophilic enolate. |

Radical Reaction Pathways in this compound Chemistry

Radical reactions offer alternative transformation pathways. The most susceptible position on this compound for radical formation is the benzylic C-H bond. Homolytic cleavage of this bond generates a benzyl radical, which is highly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. numberanalytics.com

This stabilized benzyl radical is a key intermediate in various reactions. numberanalytics.com

Initiation: Radical reactions can be initiated by thermal or photochemical means, often using a radical initiator like azobisisobutyronitrile (AIBN). rsc.org Ionizing radiation is also a powerful tool for generating radical species. spandidos-publications.comresearchgate.net

Propagation: Once formed, the benzyl radical can participate in several reaction types:

Abstraction: It can abstract an atom from another molecule. numberanalytics.com

Addition: It can add across double or triple bonds. numberanalytics.com

Coupling: It can couple with other radicals. numberanalytics.com

A pertinent example is the direct thiocyanation of benzylic C-H bonds, which proceeds through a free-radical pathway initiated by AIBN. rsc.org In the context of this compound, such a reaction would lead to the formation of a thiocyanate (B1210189) group at the benzylic position. Studies on the reaction of toluene with hydroxyl radicals have extensively detailed the subsequent reactions of the benzyl radical with oxygen and other species, leading to a variety of oxygenated products, which serves as a model for potential degradation pathways of the benzyl moiety in this compound. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for N Benzylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-Benzylpropanamide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. libretexts.org

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental and precise characterization of the this compound structure. Each unique proton and carbon atom in the molecule produces a distinct signal (resonance) in the spectrum, with its position (chemical shift, δ) being highly sensitive to its electronic environment. libretexts.org

In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2–7.4 ppm). The five protons on the phenyl ring may show complex splitting patterns due to coupling with each other. The two benzylic protons (CH₂ adjacent to the nitrogen) resonate as a doublet around δ 4.4-4.7 ppm, coupled to the amide N-H proton. The ethyl group of the propanamide moiety displays a characteristic triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group. The amide proton (NH) itself typically appears as a broad singlet or a triplet (due to coupling with the benzylic CH₂) further downfield, often between δ 6.4 and 8.7 ppm. rsc.orgscielo.org.mx

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is characteristically found in the downfield region, around δ 165–175 ppm. The carbons of the phenyl ring resonate between δ 127–138 ppm. The benzylic carbon (CH₂) is typically observed around δ 44 ppm, while the carbons of the propyl group appear at distinct upfield shifts. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and compounds. rsc.orgrsc.org

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | Aromatic CH | 7.20 - 7.40 (multiplet, 5H) | 127.0 - 129.0, 138.0 (quaternary) |

| Benzyl (CH₂) | Methylene | ~4.5 (doublet, 2H) | ~44.0 |

| Amide (NH) | Amide H | ~6.5 - 8.5 (broad singlet/triplet, 1H) | N/A |

| Carbonyl (C=O) | Carbonyl C | N/A | ~173.0 |

| Propyl (CH₂) | Methylene | ~2.2 (quartet, 2H) | ~30.0 |

| Propyl (CH₃) | Methyl | ~1.1 (triplet, 3H) | ~10.0 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques correlate signals across two frequency axes, revealing interactions between nuclei. uzh.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. uzh.ch For this compound, a COSY spectrum would show cross-peaks connecting the amide NH proton to the benzylic CH₂ protons, and the propyl CH₂ protons to the terminal CH₃ protons, confirming the propanamide fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For instance, the signal for the benzylic protons at ~4.5 ppm would show a correlation to the carbon signal at ~44 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together molecular fragments. For this compound, key HMBC correlations would include the one between the benzylic protons (CH₂) and the carbonyl carbon (C=O), and between the propyl CH₂ protons and the carbonyl carbon, definitively establishing the amide bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. uzh.ch This can help to confirm the three-dimensional structure and conformation of the molecule.

Computational chemistry serves as a powerful adjunct to experimental NMR for structure verification. claremont.edu Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for a proposed structure. claremont.edu

The process involves creating a 3D model of the this compound molecule and optimizing its geometry to find the lowest energy conformation. Subsequently, NMR shielding tensors are calculated for this optimized structure, which are then converted into chemical shifts. These predicted shifts can be compared with the experimental data. claremont.edu A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment. This approach is particularly useful for distinguishing between isomers or for interpreting complex spectra where signal overlap occurs. Furthermore, software can aid in the deconvolution of complex spectra from mixtures, helping to isolate the signals corresponding to a specific compound like this compound. youtube.com

Two-Dimensional NMR Techniques for Complex this compound Structures

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It is fundamental for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental composition. policija.si

For this compound, the molecular formula is C₁₀H₁₃NO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the theoretical monoisotopic mass of the neutral molecule is calculated to be 163.09971 u. When ionized by protonation ([M+H]⁺), the theoretical exact mass becomes 164.10754 u. An HRMS instrument measuring an m/z value very close to this theoretical value (e.g., within 5 ppm error) provides strong evidence for the molecular formula C₁₀H₁₄NO⁺, thereby confirming the elemental composition of this compound. policija.sivulcanchem.com

Table 2: Theoretical Exact Mass for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (u) |

| Neutral Molecule [M] | C₁₀H₁₃NO | 163.09971 |

| Protonated Ion [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.10754 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. nationalmaglab.orgwikipedia.org

The fragmentation of protonated this compound ([M+H]⁺, m/z 164.1) is predictable based on its structure. The amide bond and the benzylic position are common sites of cleavage. Key fragmentation pathways include:

Loss of the propanoyl group: Cleavage of the amide C-N bond can lead to the formation of the benzylamine (B48309) ion ([C₇H₉N]⁺) at m/z 108.

Formation of the tropylium (B1234903) ion: The most characteristic fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This often represents the base peak in the spectrum. policija.si

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group can occur.

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Analyzing the masses of these product ions allows for the reconstruction of the precursor ion's structure, confirming the identity of this compound. researchgate.net

Table 3: Predicted MS/MS Fragments of Protonated this compound ([C₁₀H₁₄NO]⁺)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Formula of Ion |

| 108.08 | [M+H - C₃H₅O]⁺ (Loss of propenal via rearrangement) or [Benzylamine]⁺ | C₇H₁₀N⁺ |

| 106.06 | [M+H - C₂H₅NOH]⁺ (Loss of propanamide) | C₇H₈N⁺ |

| 91.05 | [Tropylium ion]⁺ | C₇H₇⁺ |

| 77.04 | [Phenyl ion]⁺ | C₆H₅⁺ |

| 57.03 | [Propanoyl cation]⁺ | C₃H₅O⁺ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. acs.orgtcichemicals.com These methods probe the vibrational modes of molecular bonds, which are unique to the compound's structure and provide a characteristic spectral fingerprint. acs.org

FT-IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. tcichemicals.com For this compound, key absorptions include the N-H stretching and bending modes, the C=O stretching of the amide group (Amide I band), and the C-N stretching mixed with N-H bending (Amide II band). mdpi.com The aromatic ring of the benzyl group also exhibits characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. tcichemicals.com Therefore, it is effective in characterizing the C-C bonds of the phenyl ring and the aliphatic ethyl group. mdpi.com The combination of FT-IR and Raman spectroscopy allows for a thorough analysis of the molecule's functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to simulate the vibrational spectra of N-benzylamides, aiding in the precise assignment of observed experimental bands. cam.ac.uk

A comparison between FT-IR and Raman spectroscopy highlights their complementary nature. FT-IR is highly sensitive to polar functional groups like the carbonyl (C=O) and N-H bonds, which are prominent in the amide linkage. mdpi.comnih.gov In contrast, Raman spectroscopy is more adept at detecting homo-nuclear bonds, such as the C=C bonds within the benzyl group's aromatic ring. tcichemicals.comnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3100 | 3300 - 3100 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | 1570 - 1515 |

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Benzyl Group | Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Propyl Group | Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

Hyphenated Chromatographic Techniques (e.g., LC-MS, UPLC)

Hyphenated chromatographic techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound in complex mixtures. nih.govprepchem.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. psds.ac.uksolubilityofthings.com

In a typical LC-MS analysis of this compound, a reversed-phase column, such as a C18, would be employed. dtu.dkresearchgate.net The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netresearchgate.net This setup facilitates the separation of this compound from other components based on its polarity.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source would be suitable for ionizing the this compound molecule, typically by forming a protonated molecular ion [M+H]⁺. The mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. conicet.gov.ar UPLC systems, which use columns with smaller particle sizes (<2 µm), generate narrower and more concentrated peaks, leading to enhanced sensitivity in the MS detector. psds.ac.uksolubilityofthings.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. dtu.dk

Table 2: Representative Parameters for UPLC-MS Analysis of this compound

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Chromatography System | UPLC | Waters ACQUITY UPLC or similar |

| Column | Stationary Phase | ACQUITY UPLC BEH C18, 1.7 µm |

| Column Dimensions | Length x Internal Diameter | 50 mm x 2.1 mm |

| Mobile Phase A | Aqueous Component | Water + 0.1% Formic Acid |

| Mobile Phase B | Organic Component | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | Rate of mobile phase delivery | 0.4 - 0.6 mL/min |

| Injection Volume | Amount of sample introduced | 1 - 5 µL |

| Mass Spectrometry System | MS | Triple Quadrupole or Q-TOF |

| Ionization Mode | Ion Source | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | ESI source voltage | 3.0 - 3.5 kV |

| Desolvation Temperature | Temperature to evaporate solvent | 300 - 400 °C |

| Scan Mode | Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. molaid.comrsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice. chemsrc.com

While a specific crystal structure for this compound is not publicly available, data from the closely related compound, N-benzylacetamide, offers significant insight. nih.govoa.mg The crystal structure of N-benzylacetamide (C₉H₁₁NO) reveals a monoclinic system with the space group P2₁/c. oa.mg In this structure, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. oa.mg This hydrogen bonding is a dominant feature in the crystal packing of secondary amides. acs.org

Table 3: Predicted Crystallographic Parameters for this compound based on N-Benzylacetamide Data

| Parameter | Description | Expected Value/Characteristic |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c or similar centrosymmetric group |

| Intermolecular Interactions | Dominant forces holding the crystal lattice. | N-H···O hydrogen bonds forming chains or sheets. |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |

| C-N Bond Length | Length of the amide C-N bond. | ~1.33 Å (partial double bond character) |

| N-H Bond Length | Length of the amide N-H bond. | ~0.90 Å |

| Hydrogen Bond (N···O) Distance | Distance between N and O atoms in the H-bond. | ~2.9 Å |

| Amide Group Conformation | Arrangement of atoms in the amide plane. | Predominantly trans |

Application of Multivariate Statistical Analysis in Spectroscopic Data

The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of multivariate statistical analysis, or chemometrics, for effective interpretation. Methods such as Principal Component Analysis (PCA) are employed to reduce the dimensionality of the data and reveal hidden patterns or groupings within it.

When analyzing a set of this compound samples with slight variations (e.g., from different synthesis batches or degradation studies) using FT-IR or Raman spectroscopy, each spectrum consists of hundreds of data points (absorbance at each wavenumber). PCA can be applied to this data matrix to transform the original, correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variance in the data.

By plotting the scores of the samples on the first two or three PCs, it is possible to visualize clusters, trends, or outliers. For instance, samples that have undergone degradation might cluster separately from pure samples due to the appearance of new vibrational bands and changes in existing ones. The loadings plot for each PC indicates which original variables (wavenumbers) are most influential, thereby helping to identify the specific spectral regions associated with the observed sample differences. This approach allows for a more objective and robust analysis than simple visual inspection of spectra.

Table 4: Conceptual Application of PCA to Spectroscopic Data of this compound

| Analysis Step | Description | Expected Outcome for this compound Analysis |

|---|---|---|

| Data Acquisition | Collect spectra (e.g., FT-IR) from multiple samples. | A data matrix where rows are samples and columns are absorbance at each wavenumber. |

| Preprocessing | Apply mathematical corrections (e.g., mean centering, scaling). | Reduced noise and removal of non-chemical variance. |

| PCA Modeling | Decompose the data matrix into scores and loadings. | Generation of Principal Components (PCs) that describe the major sources of variation. |

| Scores Plot Analysis | Plot PC1 vs. PC2 for all samples. | Visualization of sample groupings based on spectral similarity (e.g., purity, batch). |

| Loadings Plot Analysis | Examine the contribution of wavenumbers to each PC. | Identification of specific vibrational bands (e.g., C=O, N-H) responsible for sample differentiation. |

Artificial Intelligence and Machine Learning in Analytical Spectroscopy

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of analytical spectroscopy by enabling more sophisticated data analysis and interpretation. These computational tools can be applied to the spectroscopic data of this compound to enhance structure elucidation, predict spectral properties, and automate analysis.

Machine learning models, particularly neural networks, can be trained on large datasets of known compounds and their corresponding spectra. oa.mgnih.gov Once trained, these models can predict the FT-IR or Raman spectrum for a given molecular structure like this compound (a "forward task"). This is valuable for validating experimental spectra and understanding structure-spectrum correlations.

Conversely, and perhaps more powerfully, AI can tackle the "inverse task": predicting a molecular structure from its experimental spectrum. For a compound like this compound, an ML model could analyze its mass spectrum or vibrational spectrum to identify key structural features or even propose the complete molecular structure. These models can learn to recognize complex patterns in the data that may not be obvious to a human analyst, improving the accuracy and efficiency of spectral interpretation. In the context of amide analysis, ML algorithms have been developed to predict reaction yields and to simulate IR spectra with high accuracy, demonstrating the potential for these techniques to accelerate chemical research. nih.gov

Table 5: Role of AI and Machine Learning Models in the Analysis of this compound

| AI/ML Application | Model Type | Function | Potential Benefit for this compound |

|---|---|---|---|

| Spectrum Prediction | Graph Neural Networks (GNNs), Transformers | Predicts vibrational or mass spectra from the molecular structure. | Validation of experimental spectra; aids in spectral assignment. |

| Structure Elucidation | Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs) | Infers molecular structure or substructures from spectral data. | Automated identification from raw spectral data. |

| Data Preprocessing | Autoencoders | Denoises and removes artifacts from raw spectra. | Improved quality and robustness of downstream analysis. |

| Classification | Support Vector Machines (SVM), Random Forest | Classifies samples based on their spectra (e.g., pure vs. impure). | Automated quality control and sample screening. |

| Quantitative Analysis | Partial Least Squares (PLS) Regression, Neural Networks | Predicts the concentration of the compound in a mixture from its spectrum. | Rapid, non-destructive quantification. |

Computational Chemistry and Molecular Modeling of N Benzylpropanamide Systems

Quantum Chemical Investigations

Quantum chemical methods, based on the fundamental principles of quantum mechanics, are employed to calculate the electronic structure of molecules with high accuracy. These calculations are crucial for understanding molecular stability, spectroscopic properties, and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govwikipedia.orgscispace.com Instead of dealing with the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy. wikipedia.orgmpg.de For N-Benzylpropanamide, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

Commonly used functionals like B3LYP, often paired with basis sets such as 6-311G(d,p), are applied to optimize the molecular geometry and calculate various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to compute reactivity descriptors that predict the most likely sites for electrophilic or nucleophilic attack. researchgate.nettaylorfrancis.com The Fukui function and local softness are such descriptors that quantify the reactivity at specific atomic sites within this compound. pnrjournal.com For instance, analysis of the molecular electrostatic potential (MESP) map can visually identify electron-rich regions (prone to electrophilic attack), such as the oxygen atom of the carbonyl group, and electron-poor regions (prone to nucleophilic attack), like the carbonyl carbon atom. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for this compound (Note: These are illustrative values typical for such a molecule, calculated at a representative level of theory like B3LYP/6-31G).*

| Parameter | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Correlates with chemical reactivity and stability. |

| Mulliken Charge on C=O Carbon | +0.55 | Suggests a significant partial positive charge, making it a primary site for nucleophilic attack. |

| Mulliken Charge on C=O Oxygen | -0.50 | Suggests a significant partial negative charge, making it a primary site for electrophilic attack and H-bonding. |

| Mulliken Charge on Amide Nitrogen | -0.60 | Indicates electron density, but its reactivity is modulated by the adjacent carbonyl and benzyl (B1604629) groups. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. mdpi.comutwente.nl These methods are used to perform highly accurate calculations, particularly for conformational analysis. The stable conformations of a molecule correspond to minima on its potential energy surface. utwente.nl

For a flexible molecule like this compound, which has several rotatable bonds (e.g., the N-C bond of the benzyl group and the C-C bond of the propanamide moiety), ab initio calculations can map the potential energy surface associated with these rotations. utwente.nl By systematically rotating a specific dihedral angle and calculating the energy at each step, a torsional potential profile is generated. utwente.nl This profile reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. acs.org For instance, calculations can determine the relative stability of the trans and cis conformations of the amide group, with the trans conformation being significantly more stable in acyclic amides. They can also reveal the preferred orientation of the benzyl group relative to the amide plane, which is governed by a subtle balance of steric hindrance and weak intramolecular interactions.

Table 2: Illustrative Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer Description | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar | ~180° | 0.00 | Most Stable |

| Syn-periplanar | ~0° | +5.2 | High Energy Barrier |

| Gauche | ~60° | +2.5 | Local Minimum |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the behavior of larger systems or for simulating longer timescales.

The full range of conformations accessible to a molecule is known as its conformational landscape. biorxiv.org MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are much faster than QM calculations, allowing for extensive exploration of the conformational space. acs.org

Techniques like systematic or stochastic (Monte Carlo) conformational searches can be used to generate thousands of possible conformations of this compound and identify the low-energy minima. acs.orgresearchgate.net Following this, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of how this compound explores its conformational landscape at a given temperature. serambimekkah.id These simulations can reveal not only the stable conformers but also the pathways and timescales of transitions between them, offering a more complete picture of the molecule's flexibility. biorxiv.org

This compound can engage in various non-bonded interactions, which are critical for its physical properties and interactions with other molecules. uni-halle.de MD simulations are particularly well-suited for studying these dynamic intermolecular forces. rsc.org In a simulation of multiple this compound molecules, one can analyze the formation and lifetime of intermolecular hydrogen bonds between the amide N-H donor of one molecule and the carbonyl C=O acceptor of another.

Solvation plays a critical role in molecular conformation and reactivity. nih.gov MD simulations can explicitly model the surrounding solvent (e.g., water), allowing for a detailed analysis of solvation effects. nih.gov These simulations can show how solvent molecules arrange around this compound, forming hydrogen bonds and influencing its preferred conformation. The balance between intramolecular and intermolecular hydrogen bonds can shift depending on the solvent environment. claudiozannoni.it While implicit solvent models can be useful, studies have shown that explicit solvent simulations are often necessary to accurately capture the role of solvation dynamics, which can be a deciding factor in reaction pathways. nih.govnih.gov

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Site | Description |

| Hydrogen Bond | N-H (donor), C=O (acceptor) | The primary interaction responsible for dimerization and aggregation in non-polar solvents. |

| π-π Stacking | Benzyl Ring | Attraction between the aromatic rings of two molecules, contributing to aggregation. |

| C-H···π Interaction | Alkyl C-H, Benzyl Ring | A weaker interaction where an alkyl C-H bond interacts with the face of the aromatic ring. |

| van der Waals Forces | Entire Molecule | Non-specific attractive and repulsive forces that contribute to overall packing and interaction energies. serambimekkah.id |

Conformational Landscape Exploration of this compound

Theoretical Studies on Reaction Mechanisms and Selectivity in this compound Synthesis and Transformations

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. cam.ac.uk By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a step-by-step picture of how reactants are converted into products. nih.gov

For the synthesis of this compound, such as the reaction between benzylamine (B48309) and a propionyl halide or anhydride, computational models can be used to compare different possible pathways. mdpi.com For example, DFT calculations can determine the energy barrier for the initial nucleophilic attack of the amine on the carbonyl carbon and subsequent steps, confirming the most favorable reaction mechanism. solubilityofthings.com

Theoretical studies are also applied to understand the transformations of this compound. For instance, in studying its degradation, computational methods can be used to model the reaction with a reactive species like a hydroxyl radical (•OH). researchgate.net Different potential mechanisms, such as hydrogen atom transfer (HAT) from the alkyl chain or the benzyl group, or radical adduct formation (RAF) at the aromatic ring, can be modeled. researchgate.net By calculating the activation barriers for each pathway, the most likely degradation route can be predicted, which is often in good agreement with experimental observations. researchgate.net These studies highlight how computational analysis can explain the selectivity observed in both the synthesis and subsequent reactions of the molecule. cam.ac.uk

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In the context of this compound and its derivatives, molecular docking studies have been employed to elucidate potential biological targets and understand the structural basis of their activity.

One such study investigated the interaction of ketoprofen (B1673614) amides, including the derivative 2-(3-benzoylphenyl)-N-benzylpropanamide, with the enzyme Cyclooxygenase-2 (COX-2). ashdin.com COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. The docking study revealed a significant binding affinity of -9.624 kcal/mol for this this compound derivative within the active site of COX-2 (PDB ID: 3Q7D). ashdin.com The stability of this interaction was attributed to specific molecular bonds: hydrogen bonds were formed with the amino acid residues Arginine-120 (Arg-120) and Glutamine-374 (Gln-374). ashdin.com Additionally, a pi-sigma interaction was observed with Leucine-145 (Leu-145), further anchoring the ligand in the binding pocket. ashdin.com

In other research, derivatives of this compound have been evaluated against different targets. For instance, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide was identified as an inhibitor of falcipain-2 (FP-2), a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Docking studies were integral to understanding how this class of compounds binds within the active site of FP-2. mdpi.com Similarly, computational modeling has been used to predict the binding of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide to the Excitatory Amino Acid Transporter 2 (EAAT2), a target relevant for treating neurological disorders like epilepsy. acs.org

These studies highlight the utility of molecular docking in identifying and optimizing ligand-target interactions for this compound-based compounds, guiding the design of molecules with enhanced potency and selectivity.

Table 1: Molecular Docking Interaction Data for this compound Derivatives

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 2-(3-benzoylphenyl)-N-benzylpropanamide | Cyclooxygenase-2 (3Q7D) | -9.624 | Arg-120, Gln-374 | Hydrogen Bond |

| Leu-145 | Pi-Sigma | |||

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | Falcipain-2 | Not Specified | Cys42 (catalytic residue vicinity) | Not Specified |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Excitatory Amino Acid Transporter 2 (EAAT2) | Not Specified | Not Specified | Not Specified |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. These models are crucial for screening virtual libraries of compounds and prioritizing synthesis and testing, thereby accelerating drug discovery.

QSAR studies have been successfully applied to derivatives of this compound to predict their anticonvulsant activity. researchgate.netjksus.org In one such study, a series of 2-amino-N-benzylacetamide derivatives, including (S)-2-acetamido-N-benzylpropanamide, were analyzed for their efficacy in the maximal electroshock seizure (MES) test, an animal model for epilepsy. researchgate.netjksus.org The researchers first optimized the molecular geometry of the compounds using the Density Functional Theory (DFT) B3LYP/631G** method. researchgate.net From these optimized structures, various molecular descriptors were calculated. researchgate.net

Using a combination of the Kennard-Stone algorithm for data splitting and a genetic function algorithm for variable selection, a robust multiple linear regression model was developed. researchgate.net The model demonstrated a strong correlation between the structural descriptors and the anticonvulsant activity, with a high coefficient of determination (R² = 0.9270) and a good predictive ability, as indicated by the leave-one-out cross-validation coefficient (Q² = 0.9036) and external validation (R²pred = 0.7406). researchgate.net

The key descriptors found to influence the anticonvulsant activity were a mix of electronic, energetic, and topological properties. These included the x-component of the molecular dipole moment (dx), the HOMO-LUMO energy gap (Δ), the electrophilicity index (Ω), the square of ovality (F²), the anisotropy of the polarizability (β²), the topological electronic index (TE), and the square root of the sum of squared charges on all hydrogen (QH) and nitrogen (QN) atoms. researchgate.net This model provides valuable insights into the structural requirements for anticonvulsant activity in this chemical class and can be used to predict the activity of new, unsynthesized this compound derivatives. researchgate.net Another QSAR study on open-chain enaminones as anticonvulsant agents also included 2-acetamido-N-benzylpropanamide in its dataset, further underscoring the interest in this scaffold for developing new antiepileptic drugs. nih.gov

Table 2: Predictive QSAR Model for Anticonvulsant Activity of this compound Derivatives

| Model Type | Predicted Property | Key Molecular Descriptors | Model Statistics |

|---|---|---|---|

| Multiple Linear Regression | Anticonvulsant Activity (MES test) | Dipole moment (dx), HOMO-LUMO gap (Δ), Electrophilicity index (Ω), Ovality (F²), Polarizability anisotropy (β²), Topological electronic index (TE), Atomic charges (QH, QN) | R² = 0.9270 |

| R²adj = 0.9178 | |||

| Q² = 0.9036 | |||

| R²pred = 0.7406 |

Role of N Benzylpropanamide As a Versatile Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex organic molecules is a field of chemistry focused on the complete chemical synthesis of intricate natural products and other complex targets from simple, commercially available starting materials. chegg.comysu.am In this context, N-benzylpropanamide derivatives serve as critical intermediates, providing a pre-formed structural unit that can be elaborated into a more complex final product.

A significant example of this application is in the synthesis of Lacosamide (B1674222), an anticonvulsant drug. google.com Various patented synthetic routes for Lacosamide utilize this compound derivatives as key precursors. google.comgoogle.com For instance, one process involves the reaction of (2R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid with benzylamine (B48309) to form the intermediate (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. Subsequent deprotection via hydrogenation yields (2R)-2-amino-N-benzyl-3-methoxypropanamide, a central intermediate that is then acetylated to produce Lacosamide. google.comgoogle.com The this compound core is essential for building the final drug structure.

Table 1: this compound Derivatives in the Synthesis of Lacosamide

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | Protected amino acid derivative formed by coupling with benzylamine. | google.com |

| (2R)-2-amino-N-benzyl-3-methoxypropanamide | Key deprotected intermediate ready for final acetylation step. | google.comgoogle.com |

The use of these intermediates streamlines the synthesis process, providing an efficient pathway to the target molecule by incorporating a significant portion of the final structure early in the sequence. google.com

Scaffold for the Development of Novel Chemical Entities

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that is used as a basis for developing new compounds, or "chemical entities," through modification. bhsai.org this compound serves as an effective scaffold due to its synthetic tractability and the ability of its derivatives to interact with biological targets.

Researchers have successfully used the this compound framework to design and synthesize novel anticonvulsant agents. In one study, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was used as a lead compound. researchgate.net By systematically modifying this scaffold, new derivatives were created and evaluated, leading to the identification of compounds with potent, broad-spectrum antiseizure activity in various animal models of epilepsy. researchgate.net

Another area of development is in the creation of inhibitors for falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite that causes malaria. mdpi.com A series of potent falcipain-2 inhibitors was developed based on the (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide scaffold. mdpi.comdicames.online Optimization of this lead structure led to new chemical entities with improved inhibitory activity, highlighting the utility of the this compound core in generating potential antimalarial drugs. dicames.online

Furthermore, derivatives such as this compound have been investigated as potential synergists against fluconazole-resistant Candida albicans, demonstrating the scaffold's versatility in developing agents for anti-infective therapies. nih.gov

Table 2: Development of Novel Chemical Entities from this compound Scaffolds

| Parent Scaffold | Target/Application | Resulting Entity Type | Reference |

|---|---|---|---|

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Anticonvulsant | Hybrid anticonvulsants with broad-spectrum activity | researchgate.net |

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | Falcipain-2 Inhibition (Antimalarial) | Potent enzyme inhibitors | mdpi.comdicames.online |

Applications in Protective Group Chemistry Utilizing the N-Benzyl Moiety

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation performed on another part of the molecule. wikipedia.orgorganic-chemistry.org The N-benzyl (Bn) group is a widely used protecting group for amines and amides because of its stability under a variety of reaction conditions, including both acidic and basic environments. wikipedia.orgchem-station.com

The N-benzyl group in this compound and its derivatives serves this protective function effectively. During complex syntheses, such as the preparation of Lacosamide intermediates, the benzyl (B1604629) group shields the amide nitrogen, preventing it from participating in unwanted side reactions. google.comgoogle.com This ensures that chemical modifications occur at other desired positions on the molecule.

The removal of the benzyl group, known as deprotection, is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst, H₂-Pd/C). wikipedia.orgchem-station.com This method is highly efficient and chemoselective, meaning it can cleave the N-benzyl bond without affecting other sensitive functional groups that may be present in the molecule. organic-chemistry.org This robust protect/deprotect strategy is a key reason why N-benzyl amides are valuable intermediates in the synthesis of complex pharmaceuticals. google.comchem-station.com

Table 3: Properties of the N-Benzyl Protecting Group

| Property | Description | Common Conditions | Reference |

|---|---|---|---|

| Stability | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | N/A | chem-station.com |

| Introduction | Typically introduced by reacting the amine/amide with benzyl bromide or benzyl chloride in the presence of a base. | Benzyl bromide (BnBr), NaH | chem-station.com |

| Removal (Deprotection) | Most commonly removed by catalytic hydrogenolysis. | H₂, Pd/C | wikipedia.orgchem-station.com |

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to N Benzylpropanamide Derivatives

Systematic Chemical Modification of the N-Benzylpropanamide Scaffold

Systematic modification of the this compound scaffold has been a key strategy to explore and understand its biological potential. These modifications typically involve alterations to the benzyl (B1604629) ring, the propanamide moiety, and the substituents on the nitrogen atom.

One area of focus has been the substitution on the benzyl ring. Studies have shown that the introduction of various functional groups at different positions of the phenyl ring can significantly impact activity. For instance, in a series of 2-bromo-propanamides, racemic ring-substituted methoxy (B1213986) and/or hydroxy derivatives of the parent this compound displayed notable mutagenic properties. nih.gov This suggests that electronic and steric effects of the substituents on the benzyl ring play a crucial role in the compound's interaction with biological targets.

Another key area of modification is the propanamide backbone itself. For example, the introduction of a methyl group at the benzylic carbon of 2-bromo-N-benzyl-propanamide resulted in a complete loss of mutagenic activity in the resulting diastereomers. nih.gov This highlights the sensitivity of the biological activity to even minor structural changes in this region of the molecule. Furthermore, modifications to the amide linkage, such as N-alkylation or the introduction of different acyl groups, have been explored to modulate properties like metabolic stability and binding affinity.

The nature of the substituent attached to the nitrogen atom of the propanamide is also a critical determinant of activity. In the context of anticonvulsant agents, the replacement of the benzyl group with other aromatic or heteroaromatic rings has been investigated to optimize interactions with specific receptor sites. researchgate.net

A significant advancement in the modification of the this compound scaffold came with the incorporation of a benzoxaborole moiety. acs.org This led to the identification of a series of potent anticancer agents. Specifically, 3-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-benzylpropanamide and its derivatives demonstrated that both the benzoxaborole group and the 7-propanamide modifications are essential for their anticancer activity. acs.org

The following table summarizes some key modifications on the this compound scaffold and their observed effects on biological activity:

| Scaffold Region | Modification | Observed Effect on Activity | Reference |

| Benzyl Ring | Introduction of methoxy and/or hydroxy groups | Increased mutagenic properties in 2-bromo-propanamides | nih.gov |

| Propanamide Backbone | Addition of a methyl group at the benzylic carbon | Loss of mutagenic activity in 2-bromo-propanamides | nih.gov |

| Propanamide Backbone | Incorporation of a benzoxaborole moiety | Potent anticancer activity | acs.org |

Elucidation of Key Pharmacophoric Features Governing Molecular Interactions

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound derivatives, these studies have been instrumental in defining the key pharmacophoric features that govern their molecular interactions.

A typical pharmacophore model for this compound derivatives often includes:

Aromatic/Hydrophobic Regions: The benzyl ring provides a crucial hydrophobic and aromatic interaction point with the target protein. The nature and substitution pattern of this ring can fine-tune these interactions.

Hydrogen Bond Acceptors and Donors: The amide carbonyl oxygen acts as a hydrogen bond acceptor, while the amide N-H group can function as a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the binding pocket of the target.

Additional Functional Groups: The specific biological target dictates the importance of other functional groups. For instance, in the case of the benzoxaborole derivatives, the boronic acid hydroxyl group is a key interacting feature. acs.org

Ligand-based pharmacophore modeling, which utilizes a set of known active compounds, has been successfully applied to design novel inhibitors based on the this compound scaffold. nih.govdergipark.org.tr By aligning active molecules, common chemical features are identified, leading to the generation of a pharmacophore hypothesis. dergipark.org.tr This model can then be used to screen virtual libraries for new compounds with the potential for similar biological activity. nih.govdergipark.org.tr

The table below outlines the key pharmacophoric features identified for this compound derivatives and their role in molecular interactions: